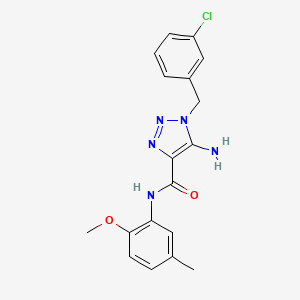
5-amino-1-(3-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-amino-1-(3-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule belonging to the class of 1,2,3-triazoles. This class of compounds has gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound may contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN5O2, with a molecular weight of approximately 371.83 g/mol. The compound features a triazole ring and various substituents that may influence its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Amino Group | Located at position 5, potentially enhancing solubility and reactivity. |
| Carboxamide Group | Contributes to hydrogen bonding capabilities. |
| Chlorobenzyl Moiety | May influence interactions with biological targets. |
| Methoxy-substituted Methylphenyl Group | Enhances lipophilicity and may affect metabolic stability. |
Anticancer Properties
Research indicates that triazole derivatives often exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of the triazole core can effectively target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
In a comparative study on triazole derivatives, this compound was found to have an IC50 value in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens through inhibition of essential microbial enzymes.
Table: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Escherichia coli | 16 µg/mL |
| N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Candida albicans | 32 µg/mL |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Interaction : It could interact with specific receptors that mediate cellular responses to stress or damage.
- Induction of Apoptosis : Similar triazole compounds have been shown to activate apoptotic pathways in cancer cells.
Propriétés
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-6-7-15(26-2)14(8-11)21-18(25)16-17(20)24(23-22-16)10-12-4-3-5-13(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJNFASYWMBSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














